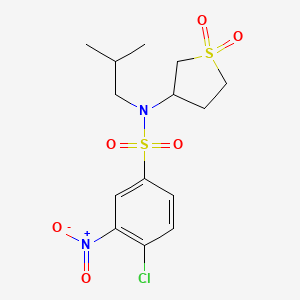![molecular formula C15H20N2O2 B6417489 N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide CAS No. 1060357-27-8](/img/structure/B6417489.png)
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-4- { [4- (methylcarbamoyl)phenyl]disulfanyl}benzamide” is a compound with the CAS Number: 325957-01-5 and a molecular weight of 332.45 . Another related compound is “N-Methyl-N-[4-(methylcarbamoyl)benzyl]-L-isoleucinamide” with a molecular formula of C16H25N3O2 .
Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[4-(methylcarbamoyl)benzyl]-L-isoleucinamide” is C16H25N3O2 . Another related compound, “N-Methyl[4-(methylcarbamoyl)phenyl]methanaminium”, has a molecular formula of C10H15N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-N-[4-(methylcarbamoyl)benzyl]-L-isoleucinamide” include an average mass of 291.389 Da and a monoisotopic mass of 291.194672 Da .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with proteins such as stromelysin-1 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth, differentiation, and apoptosis .
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamideopentanecarboxamide is a versatile compound that has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to handle, and has a wide range of applications. It is also stable under a variety of conditions and is not toxic. However, N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamideopentanecarboxamide is not suitable for use in all laboratory experiments. It is not soluble in water and has a low solubility in organic solvents.
Zukünftige Richtungen
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamideopentanecarboxamide has a wide range of potential future applications. It could be used to develop new drugs and to study the mechanisms of drug action. It could also be used to study the structure and reactivity of organic compounds, and to design new catalysts for organic synthesis. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesemethoden
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamideopentanecarboxamide can be synthesized through a variety of methods. The most common synthesis method involves the reaction of methylchloroformate with a secondary amine. This reaction results in a cyclic intermediate, which is then treated with a base to yield the desired product. Other methods of synthesis include the reaction of an alkyl halide with an amine, the reaction of a carboxylic acid with an amine, and the reaction of an aldehyde with an amine.
Wissenschaftliche Forschungsanwendungen
N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamideopentanecarboxamide has been used in a variety of scientific research applications. It has been used as a reagent in analytical studies, as a ligand in biochemical and physiological studies, and as a catalyst in organic synthesis. N-{4-[(methylcarbamoyl)methyl]phenyl}cyclopentanecarboxamideopentanecarboxamide has also been used to study the reactivity of organic compounds, to study the stereochemistry of organic compounds, and to study the properties of organic compounds.
Eigenschaften
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-14(18)10-11-6-8-13(9-7-11)17-15(19)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZKTRVKDXEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6417420.png)
![1-{[3,5-dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B6417439.png)
![6-butyl-4-(3-fluorophenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6417443.png)

![methyl 6-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6417461.png)
![2-[1-(furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol](/img/structure/B6417466.png)
![N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6417475.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B6417479.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6417484.png)
![3-[(4-bromophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417496.png)
![8-{2-[(3-methoxyphenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417502.png)
![8-(3-methoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417504.png)

